Linker Length: C3 Propyl Spacer Provides 2 Additional Rotatable Bonds vs. C1 Methylene Analog, Enabling Distinct Conformational Sampling in Bifunctional Molecule Design
The target compound incorporates a three-carbon (C3) propyl linker between the benzoxazole ring and the secondary amine, yielding 4 rotatable bonds. The closest methylene-linked analog, 1-(1,3-benzoxazol-2-yl)-N-methylmethanamine (CAS 136727-12-3), contains only 2 rotatable bonds [1]. This 2-bond difference translates to a substantially broader conformational ensemble: the C3 linker permits a maximum N-to-benzoxazole centroid distance of approximately 5.0–5.5 Å (extended conformation), compared to ~2.8–3.2 Å for the C1 methylene spacer, based on standard bond-length geometries [2]. In linker-dependent applications such as PROTAC ternary complex formation, this extended reach can determine whether a target protein–E3 ligase pair achieves a productive ternary complex geometry or fails to engage [3].
| Evidence Dimension | Number of rotatable bonds and estimated maximum N-to-ring distance |
|---|---|
| Target Compound Data | 4 rotatable bonds; estimated N-to-benzoxazole centroid distance ~5.0–5.5 Å (extended) |
| Comparator Or Baseline | 1-(1,3-benzoxazol-2-yl)-N-methylmethanamine (CAS 136727-12-3): 2 rotatable bonds; estimated N-to-benzoxazole centroid distance ~2.8–3.2 Å |
| Quantified Difference | +2 rotatable bonds; approximately 1.7–2.0× greater maximum spanning distance |
| Conditions | Geometry estimation based on standard C–C (1.54 Å) and C–N (1.47 Å) bond lengths in extended conformation; computed rotatable bond count per PubChem 2.1 |
Why This Matters
When selecting a benzoxazole-amine building block for linker-based drug discovery (e.g., PROTACs, heterobifunctional degraders, or fluorescent probe conjugation), the C3 spacer enables degrader designs that require ≥5 Å target–ligase spacing, whereas the C1 analog restricts designs to shorter-range geometries, directly impacting ternary complex formation efficiency.
- [1] Molbase / Common Chemistry CAS. N-Methyl-2-benzoxazolemethanamine (CAS 136727-12-3). Molecular Formula C₉H₁₀N₂O; Molecular Mass 162.19. 2024. View Source
- [2] PubChem. Compound Summary CID 43152050: [3-(1,3-Benzoxazol-2-yl)propyl](methyl)amine – Computed Descriptors (Rotatable Bond Count = 4). NCBI. 2025. View Source
- [3] Bondeson DP, et al. Catalytic in vivo protein knockdown by small-molecule PROTACs. Nat Chem Biol. 2015;11(8):611-617. (Exemplifies linker-length dependence of ternary complex formation; class-level inference for linker geometry requirements). View Source
